

An In-depth Technical Guide to 1-Naphthoic Acid (CAS 86-55-5)

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Compound of Interest

Compound Name: 1-Naphthoic acid

Cat. No.: B075110

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and biological activities of **1-Naphthoic acid** (CAS 86-55-5), a versatile organic compound with applications in chemical synthesis and biological research.

Core Properties of 1-Naphthoic Acid

1-Naphthoic acid, also known as α -Naphthoic acid, is a white to off-white crystalline solid.^[1] It is an aromatic carboxylic acid with a naphthalene backbone.^[2]

Physicochemical Properties

The key physicochemical properties of **1-Naphthoic acid** are summarized in the table below, providing a quick reference for experimental planning and execution.

Property	Value	References
Molecular Formula	C ₁₁ H ₈ O ₂	[2]
Molecular Weight	172.18 g/mol	
Melting Point	157-160 °C	[3]
Boiling Point	300 °C	[3]
Density	1.398 g/cm ³	[4]
pKa	3.7 (at 25 °C)	[4]
Appearance	White to off-white or beige powder/crystalline solid	[1][4]
Solubility	Slightly soluble in hot water; freely soluble in hot alcohol and ether.	[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **1-Naphthoic acid**. The following table summarizes its key spectral features.

Spectroscopic Technique	Key Data Points	References
¹ H NMR	Spectra available in various deuterated solvents.	[5]
¹³ C NMR	Spectra available, providing carbon framework information.	[6]
Infrared (IR) Spectroscopy	Characteristic peaks for C=O and O-H stretching of the carboxylic acid group.	[7]
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) at m/z 172.	[8]
UV/Visible Spectroscopy	λ _{max} at 293 nm.	[4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **1-Naphthoic acid** are provided below. These protocols are based on established literature and are intended to serve as a guide for laboratory practice.

Synthesis of 1-Naphthoic Acid

Method 1: Grignard Reaction with 1-Bromonaphthalene

This is a common and effective method for the laboratory-scale synthesis of **1-Naphthoic acid**.
[\[9\]](#)

Materials:

- 1-Bromonaphthalene
- Magnesium turnings
- Anhydrous diethyl ether
- Dry ice (solid carbon dioxide)
- Hydrochloric acid or Sulfuric acid (for workup)
- Toluene (for recrystallization)

Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add magnesium turnings and a small crystal of iodine. Add a solution of 1-bromonaphthalene in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining 1-bromonaphthalene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (1-naphthylmagnesium bromide).

- Carboxylation: Cool the reaction mixture in an ice bath. Carefully add crushed dry ice to the Grignard reagent solution with vigorous stirring. The reaction is exothermic. Continue adding dry ice until the reaction subsides.
- Workup: Slowly add dilute hydrochloric acid or sulfuric acid to the reaction mixture to quench the unreacted Grignard reagent and dissolve the magnesium salts. Separate the organic layer.
- Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with water.
- Isolation: Extract the combined organic layers with an aqueous sodium hydroxide solution to convert the **1-Naphthoic acid** into its water-soluble sodium salt. Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the crude **1-Naphthoic acid**.
- Purification: Collect the crude product by filtration and wash with cold water. The crude product can be purified by recrystallization from hot toluene.[\[9\]](#)

Method 2: Hydrolysis of 1-Naphthonitrile

This method provides a high yield of **1-Naphthoic acid**.[\[10\]](#)

Materials:

- 1-Naphthonitrile
- Sodium hydroxide
- Ethanol
- Hydrochloric acid

Procedure:

- Hydrolysis: Heat a mixture of 1-naphthonitrile, sodium hydroxide, and ethanol in a sealed tube at 160 °C for six hours.[\[10\]](#)

- Workup: After cooling, dilute the reaction mixture with water and then acidify with hydrochloric acid to precipitate the **1-Naphthoic acid**.[\[10\]](#)
- Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure **1-Naphthoic acid**.[\[10\]](#)

Purification Protocol: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds like **1-Naphthoic acid**.[\[11\]](#)

General Procedure:

- Solvent Selection: Choose a suitable solvent in which **1-Naphthoic acid** is sparingly soluble at room temperature but highly soluble at elevated temperatures. Toluene and ethanol are commonly used.[\[9\]](#)[\[10\]](#)
- Dissolution: Dissolve the crude **1-Naphthoic acid** in a minimum amount of the hot solvent to form a saturated solution.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of **1-Naphthoic acid** will form. Further cooling in an ice bath can increase the yield.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis and quantification of **1-Naphthoic acid**.[\[12\]](#)

- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid is common. The gradient can be optimized to achieve good separation.
- Detection: UV detection at its λ_{max} of 293 nm is suitable.[\[4\]](#) Mass spectrometry (LC-MS) can also be used for more sensitive and specific detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of **1-Naphthoic acid**, often requiring derivatization to increase its volatility.[\[13\]](#)[\[14\]](#)

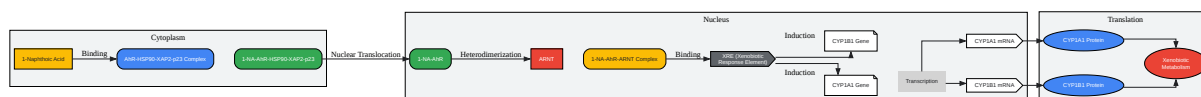
- Derivatization: Esterification of the carboxylic acid group, for example, by forming a methyl or trimethylsilyl (TMS) ester, is a common practice.
- Column: A non-polar or medium-polarity capillary column is generally used.
- Carrier Gas: Helium is the most common carrier gas.
- Detection: Mass spectrometry provides both qualitative and quantitative information.

Biological Activity and Signaling Pathways

1-Naphthoic acid has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR).[\[15\]](#)[\[16\]](#) The AhR is a ligand-activated transcription factor involved in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism.[\[17\]](#)

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The activation of the AhR by **1-Naphthoic acid** initiates a signaling cascade that leads to the transcription of target genes.



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Figure 1: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by **1-Naphthoic acid**.

Pathway Description:

- **Ligand Binding:** In the cytoplasm, **1-Naphthoic acid** binds to the ligand-binding pocket of the AhR, which is part of a cytosolic protein complex including heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23.[18]
- **Nuclear Translocation:** Upon ligand binding, the AhR complex undergoes a conformational change, leading to its translocation into the nucleus.[18]
- **Heterodimerization:** Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[18]
- **DNA Binding and Gene Transcription:** The AhR-ARNT heterodimer binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.[18] This binding initiates the transcription of these genes.
- **Induction of Target Genes:** Key target genes of the AhR signaling pathway include cytochrome P450 enzymes such as CYP1A1 and CYP1B1.[1][19][20] The induction of these enzymes plays a crucial role in the metabolism of xenobiotics.

Safety and Handling

1-Naphthoic acid is classified as an irritant.[21][22][23] It is important to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Identification

- Skin Irritation: Causes skin irritation.[24]
- Eye Irritation: Causes serious eye irritation.[24]
- Respiratory Irritation: May cause respiratory irritation.[21]

Recommended Safety Precautions

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[22]
- Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[22]
- Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust.[22]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[21]
- First Aid:
 - In case of skin contact: Wash off immediately with plenty of water.[21]
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[21]
 - If inhaled: Move the person into fresh air.[21]
 - If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[21]

This technical guide provides a solid foundation for researchers and professionals working with **1-Naphthoic acid**. For further details on specific applications or advanced experimental

procedures, consulting the primary literature is recommended.

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